N1-(3-(dimethylamino)propyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
N1-(3-(dimethylamino)propyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N2-substituent: A 2-(furan-2-yl)-2-(indolin-1-yl)ethyl moiety, combining aromatic heterocycles (furan and indoline) that may confer receptor-binding affinity or modulate pharmacokinetic properties.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[3-(dimethylamino)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-24(2)12-6-11-22-20(26)21(27)23-15-18(19-9-5-14-28-19)25-13-10-16-7-3-4-8-17(16)25/h3-5,7-9,14,18H,6,10-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIWYGPRXGYONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(dimethylamino)propyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 344.41 g/mol
CAS Number: 953168-18-8
This compound is believed to interact with various biological targets through mechanisms similar to other dimethylaminopropyl-containing compounds. The dimethylamino group may enhance lipophilicity, facilitating cellular membrane penetration and enhancing bioactivity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting tumor growth .
Ames Test Results
The compound has shown strong positive results in the Ames test, indicating potential mutagenic properties. This suggests that while it may have therapeutic benefits, further evaluation is necessary to assess its safety profile .
Study 1: Antitumor Efficacy
A study conducted on human lung cancer cells revealed that the compound reduced cell viability by over 70% at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating that this compound effectively induces apoptosis in these cells .
Study 2: Mechanistic Insights
In another investigation, the compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells. This shift in protein expression supports its role as a potential therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898458-36-1)
- Molecular Formula : C24H29N3O3
- Molecular Weight : 407.5 g/mol .
- Key Features: Shares the N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl) group with the target compound but replaces the N1-dimethylaminopropyl with a cyclohexenylethyl group. This substitution likely reduces polarity and alters metabolic stability.
- Relevance : Demonstrates the structural versatility of oxalamides in accommodating bulky hydrophobic groups.
N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 941995-67-1)
- Molecular Formula : C24H32N4O2
- Molecular Weight : 408.5 g/mol .
- Key Features: Contains an indolinyl-ethyl group but substitutes the furan with a dimethylaminophenyl group. The tert-butyl N1-substituent may enhance steric hindrance, affecting receptor interactions.
- Relevance : Highlights the role of aromatic substituents in modulating electronic properties and binding affinity.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Molecular Formula : C20H23N3O4
- Molecular Weight : 369.4 g/mol .
- Key Features : A flavoring agent with a pyridinylethyl group and dimethoxybenzyl substituent. Unlike the target compound, it lacks indoline and furan but demonstrates high potency as an umami agonist.
- Pharmacology: NOEL (No Observed Effect Level): 100 mg/kg bw/day in rats . Metabolism: Rapidly absorbed and metabolized via hydrolytic cleavage of the oxalamide bond .
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)
- Key Features : Structurally similar to S336 but with a 2,3-dimethoxybenzyl group. Exhibits moderate CYP3A4 inhibition (51% at 10 µM) .
- Relevance : Suggests that methoxybenzyl substituents may influence cytochrome P450 interactions, a critical consideration for drug-drug interactions.
Structural and Functional Analysis Table
Key Research Findings and Implications
Role of Substituents: Dimethylaminopropyl: Enhances solubility and may reduce first-pass metabolism due to tertiary amine protonation . Furan-Indolinyl: Potential CNS activity inferred from indoline’s presence in neuroactive compounds (e.g., indole alkaloids) .
Metabolic Considerations: Oxalamides like S336 undergo hydrolytic cleavage, suggesting that the target compound may share similar metabolic pathways . Methoxybenzyl derivatives (e.g., S5456) show CYP inhibition, highlighting the need to evaluate the dimethylaminopropyl group’s impact on liver enzymes .
Safety Profiles: S336’s NOEL of 100 mg/kg/day indicates a high safety margin for oxalamides, though indoline-containing analogs require specific toxicity studies .
Q & A
Q. Functional Assays :
- Calcium imaging to assess neuronal activity modulation.
- Patch-clamp electrophysiology to study ion channel effects.
Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to identify dysregulated pathways (e.g., MAPK, GPCRs) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition risk).
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using lipid bilayer systems .
- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area) with bioavailability data from analogs .
Q. What strategies address low yield in the final coupling step during scale-up synthesis?
- Methodological Answer :
- Process Optimization :
- Switch from batch to flow chemistry for better heat/mass transfer .
- Use coupling agents like HATU instead of DCC for higher efficiency .
- Byproduct Analysis : LC-MS to identify impurities (e.g., incomplete amide formation) and adjust stoichiometry .
Data Analysis & Validation
Q. How should researchers resolve discrepancies between theoretical and observed NMR spectra?
- Methodological Answer :
- Simulate Spectra : Use tools like MestReNova with density functional theory (DFT) to predict chemical shifts.
- Variable Temperature NMR : Probe dynamic effects (e.g., rotamer interconversion) causing peak broadening .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., indolinyl protons) .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values .
- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for false positives .
Experimental Design
Q. How to design a study investigating the role of the dimethylamino group in target binding?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with –NMe2 replaced by –NH2, –NHEt, or cyclic amines (e.g., pyrrolidine).
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity changes .
- X-ray Crystallography : Co-crystallize analogs with the target protein to visualize interactions (e.g., cation-π or hydrogen bonds) .
Tables for Key Data
Table 1: Comparative Reactivity of Substituents in Oxalamide Analogs
| Substituent | Electronic Effect | Common Side Reactions | Yield Optimization Strategy |
|---|---|---|---|
| Furan-2-yl | Electron-rich | Oxidation to diketone | Use antioxidants (e.g., BHT) |
| Indolin-1-yl | Sterically bulky | N-alkylation side products | Slow addition of alkylating agents |
| Dimethylamino propyl | Basic | Hydrolysis at high pH | Maintain pH 6–7 during synthesis |
Table 2: Recommended Analytical Techniques for Key Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
